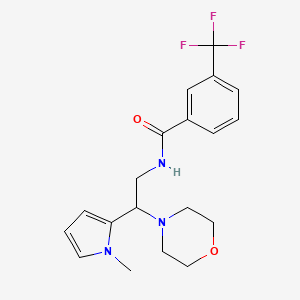
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom. The trifluoromethyl group attached to the benzene ring is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the amide bond as a key step. This could be achieved through a coupling reaction between a carboxylic acid (or its activated derivative) and an amine. The pyrrole and morpholine rings would likely be pre-formed and introduced as part of larger building blocks .Molecular Structure Analysis
The presence of multiple heterocycles (rings containing atoms other than carbon, such as nitrogen or oxygen) and the trifluoromethyl group could have significant effects on the compound’s electronic structure and reactivity .Chemical Reactions Analysis
As an amide, this compound could participate in reactions such as hydrolysis, especially under acidic or basic conditions. The pyrrole ring is also susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its degree of ionization, its solubility in water and organic solvents, and its stability under various conditions .Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Activity
A novel series of enaminones, synthesized from cyclic beta-dicarbonyl precursors and condensed with various amines including morpholine, exhibited potent anticonvulsant activity with minimal neurotoxicity. These compounds, similar in structure to N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide, were tested in anticonvulsant models, showing effectiveness in the maximal electroshock seizure test in rats (Edafiogho et al., 1992).
Electrophoresis in Pharmaceutical Analysis
Nonaqueous capillary electrophoresis was used for the separation of imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide. This method, relevant for compounds like N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide, is effective for quality control in pharmaceuticals (Ye et al., 2012).
Antifungal Properties
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, which include morpholine and piperidylthiocarbonyl benzamide structures, have been synthesized and evaluated for antifungal activity. This research could be extended to similar compounds like N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide for potential antifungal applications (Weiqun et al., 2005).
Antitumor Activity
Compounds structurally related to N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide, such as benzimidazolyl-1,3,5-triazine and benzimidazolylpyrimidine derivatives, showed significant antitumor activity. These compounds were effective against human cancer cell lines and murine leukemia cell lines, indicating a potential pathway for cancer treatment research (Matsuno et al., 2000).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O2/c1-24-7-3-6-16(24)17(25-8-10-27-11-9-25)13-23-18(26)14-4-2-5-15(12-14)19(20,21)22/h2-7,12,17H,8-11,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNSCUOMERCLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopentyl-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2687504.png)
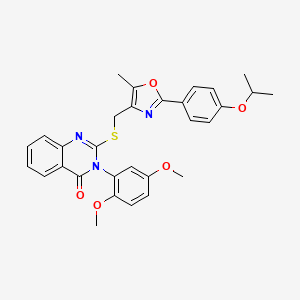
![6-acetyl-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687508.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2687512.png)

![1-butyl-4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2687517.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2687519.png)
![N-[2,2,2-Trifluoro-1-(3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2687521.png)
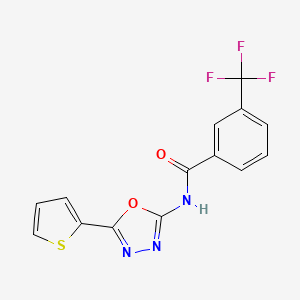
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2687523.png)
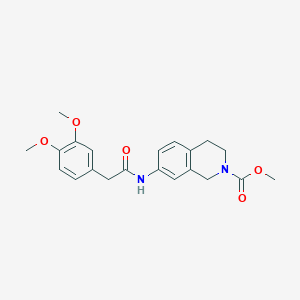
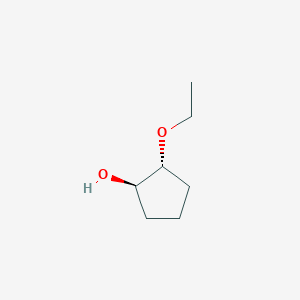
![Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2687526.png)